

X-ray crystallographic analysis of **tert-Butyl N,N-diallylcarbamate** derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **tert-Butyl N,N-diallylcarbamate**

Cat. No.: **B115845**

[Get Quote](#)

An Objective Comparison of the X-ray Crystallographic Analysis of **tert-Butyl N,N-diallylcarbamate** Derivatives and Related Carbamates

Introduction

Carbamates are a crucial class of organic compounds with significant applications in medicinal chemistry and drug design, acting as enzyme inhibitors and peptide bond surrogates.[\[1\]](#)[\[2\]](#)[\[3\]](#) The three-dimensional structure of these molecules, determined through X-ray crystallography, provides vital insights into their biological activity and chemical stability. This guide offers a comparative analysis of the crystallographic data of various carbamate derivatives to provide a predictive framework for understanding the structural characteristics of **tert-Butyl N,N-diallylcarbamate**. While a specific crystal structure for **tert-Butyl N,N-diallylcarbamate** is not publicly available, we can infer its potential structural features by comparing it with structurally related carbamates.

Comparative Crystallographic Data of Carbamate Derivatives

The following table summarizes key crystallographic parameters from published studies on a variety of carbamate derivatives. This data provides a baseline for understanding the typical bond lengths, angles, and crystal packing motifs observed in this compound class.

Compound Name	Formula	Crystal System	Space Group	Key Torsion Angles (°)	Intermolecular Interactions	Reference
4-chlorophenyl N-(3,5-dinitrophenyl)carbamate	C ₁₃ H ₈ CIN ₃ O ₆	Monoclinic	P2 ₁ /c	—O: -170.17(15))	N—H···O and C— H···O hydrogen bonds, π- π stacking	[1]
phenyl N-(3,5-dinitrophenyl)carbamate	C ₁₃ H ₉ N ₃ O ₆	Monoclinic	P2 ₁ /n	C—N—C —O: 168.91(13)	N—H···O hydrogen bonds	[1]
tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate	C ₁₁ H ₁₉ NO ₄	Monoclinic	P2 ₁	-	N—H···O and C— H···O hydrogen bonds	[4]
tert-Butyl N-(thiophen-2-yl)carbamate	C ₉ H ₁₃ NO ₂ S	Orthorhombic	Pbca	Dihedral angle (thiophene-carbamate): 15.79(14)	N—H···O hydrogen bonds, C— H···O interactions	[5]
tert-butyl (R)-(1-(benzylamino)-3-methoxy-1-oxopropan-4-	C ₁₆ H ₂₄ N ₂ O	Monoclinic	P2 ₁	-	N—H···O hydrogen bonds	[6]

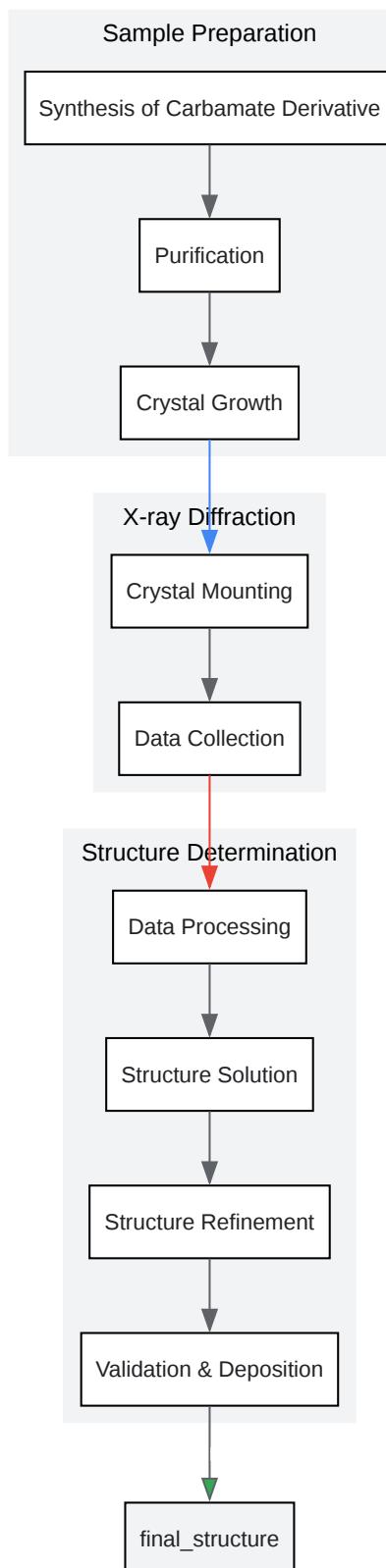
2-
yl)carbama
te

tert-Butyl N- Hydroxycar bamate	$C_5H_{11}NO_3$	Orthorhom bic	Pbca	O(1)–C(1)– N(1)–(O3): +2.1(2)	C=O···H–N and C=O···H–O hydrogen bonds	[7][8]
tert-butyl 3,6- diiodocarb azole-9- carboxylate	$C_{17}H_{15}I_2NO_2$	Monoclinic	P2 ₁ /n	C8—N1— C1—O2: -7.3 (7)	π – π interactions , Type I and Type II ·· interactions	[9]

Discussion of Structural Features

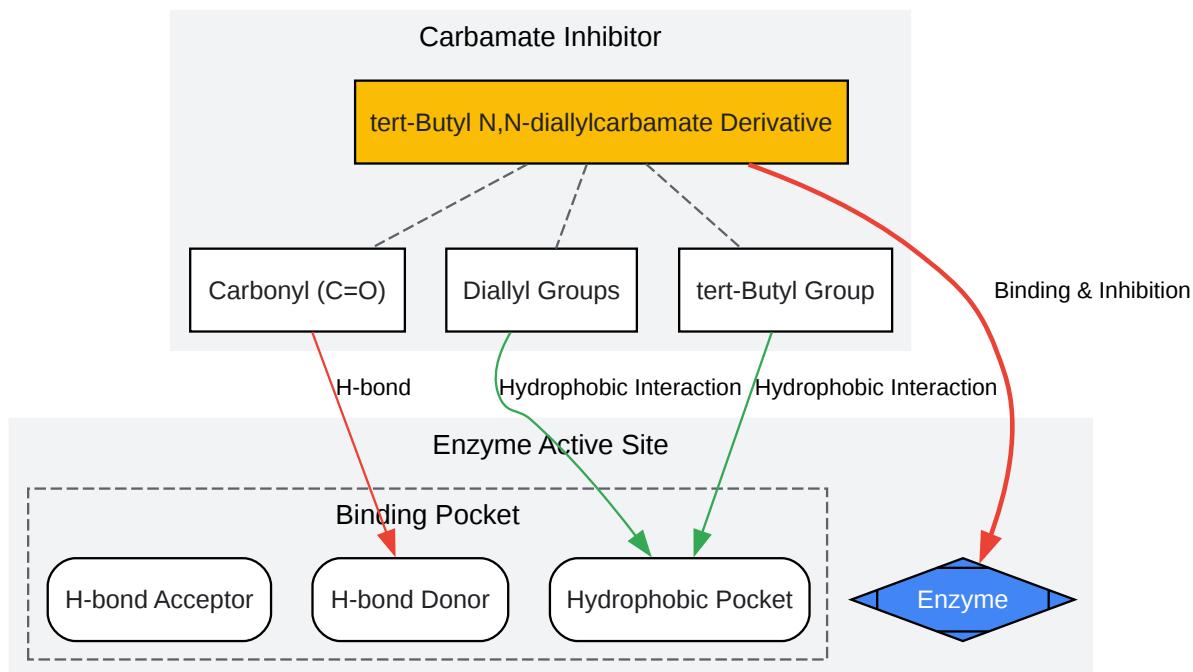
The carbamate group exhibits a degree of planarity due to resonance, which influences the overall conformation of the molecule.[2][3] In many of the compared structures, the carbamate moiety is nearly planar. The torsion angles involving the carbamate group and adjacent rings or substituents are critical in defining the molecular shape. For instance, in 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate and its phenyl analogue, the orientation of the aromatic rings differs significantly, which could impact their interaction with biological targets.[1]

Intermolecular forces, particularly hydrogen bonding involving the carbamate N–H and C=O groups, play a dominant role in the crystal packing of these molecules, often leading to the formation of chains or dimeric motifs.[1][4][5][6][7][8] In the case of **tert-Butyl N,N-diallylcarbamate**, the absence of an N–H donor will preclude classical hydrogen bonding. Its crystal packing will likely be governed by weaker van der Waals forces and potentially C–H···O interactions involving the allyl groups and the carbonyl oxygen. The flexible diallyl groups may lead to more complex packing arrangements or potentially polymorphism.


Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized protocol for the X-ray crystallographic analysis of a carbamate derivative, based on methodologies reported in the literature.[4][5][7]

- Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., toluene, hexane, or acetone).[5][7][10]
- Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is kept at a constant low temperature (e.g., 125 K or 153 K) to minimize thermal vibrations.[5][7] Data is collected using monochromatic X-ray radiation (e.g., Mo K α or Cu K α). A series of diffraction images are collected as the crystal is rotated.
- Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The resulting electron density map is used to build an initial model of the molecule. The structural model is then refined against the experimental data, typically by a full-matrix least-squares method. All non-hydrogen atoms are usually refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.
- Data Validation and Deposition: The final refined structure is validated using tools like CHECKCIF. The crystallographic data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).


Visualizations

The following diagrams illustrate a typical workflow for X-ray crystallographic analysis and a conceptual model of a carbamate derivative interacting with a biological target.

[Click to download full resolution via product page](#)

Experimental workflow for X-ray crystallographic analysis.

[Click to download full resolution via product page](#)

Conceptual diagram of a carbamate derivative as an enzyme inhibitor.

Conclusion

The X-ray crystallographic analysis of carbamate derivatives reveals a rich diversity of molecular conformations and crystal packing arrangements, which are largely dictated by the nature of the substituents on the carbamate nitrogen and oxygen. While the specific crystal structure of **tert-Butyl N,N-diallylcarbamate** remains to be determined, a comparative analysis of related structures suggests that its conformation will be influenced by the steric bulk of the tert-butyl group and the flexibility of the diallyl moieties. The absence of an N-H donor for hydrogen bonding indicates that its solid-state architecture will be primarily directed by weaker intermolecular forces. Further experimental investigation is required to fully elucidate the precise three-dimensional structure and packing of this compound and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structures of 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate and phenyl N-(3,5-di-nitrophenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. Crystal structure of tert-butyl 3,6-diiodocarbazole-9-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [X-ray crystallographic analysis of tert-Butyl N,N-diallylcarbamate derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b115845#x-ray-crystallographic-analysis-of-tert-butyl-n-n-diallylcarbamate-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com